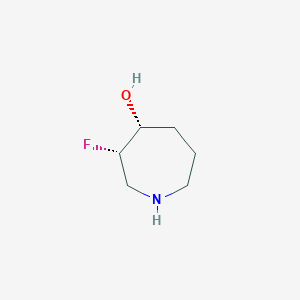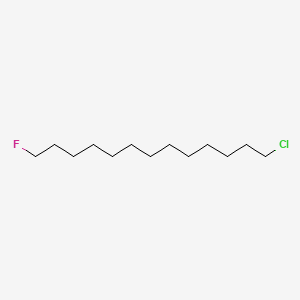
1,1-Difluoropropane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoropropane-2,2-diol is a fluorinated organic compound with the molecular formula C3H6F2O2. It is also known by other names, such as 2,2-difluoro-1,3-propanediol. This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a propane backbone. It is a colorless liquid with a molecular weight of 112.08 g/mol and is soluble in water, ethanol, and ether .
Preparation Methods
1,1-Difluoropropane-2,2-diol can be synthesized using various methods:
Hydrolysis of 2,2-difluoro-1,3-propanedithiol: This method involves the hydrolysis of 2,2-difluoro-1,3-propanedithiol using an aqueous solution of sodium hydroxide or potassium hydroxide.
Reduction of 2,2-difluoro-1,3-propanedione: This method involves the reduction of 2,2-difluoro-1,3-propanedione using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production: The industrial production method generally involves the reaction of hydrogen fluoride (HF) with propylene glycol under controlled conditions.
Chemical Reactions Analysis
1,1-Difluoropropane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into other fluorinated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include sodium hydroxide, potassium hydroxide, sodium borohydride, and lithium aluminum hydride. .
Scientific Research Applications
1,1-Difluoropropane-2,2-diol has several applications in scientific research:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds such as anti-cancer agents and antibiotics.
Agrochemical Intermediates: The compound is used in the synthesis of agrochemicals such as herbicides and insecticides.
Fluorinated Surfactants: It can be used to produce fluorinated surfactants with unique properties such as oil and water repellency.
Polymer Synthesis: The compound is used as a monomer in the synthesis of fluorinated polymers, which are used in coatings, adhesives, and membranes.
Mechanism of Action
The mechanism of action of 1,1-difluoropropane-2,2-diol involves its interaction with molecular targets and pathways. The fluorine atoms impart unique characteristics such as hydrophobicity and thermal stability, which influence its behavior in chemical reactions and biological systems. The compound can interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
1,1-Difluoropropane-2,2-diol can be compared with other similar compounds such as:
2,2-Difluoroethanol: This compound has a similar structure but with one less carbon atom.
2,2-Difluoropropane-1,3-diol: This is a positional isomer with hydroxyl groups at different positions.
2,2-Difluorobutane-1,4-diol: This compound has a longer carbon chain with similar functional groups
These comparisons highlight the uniqueness of this compound in terms of its specific molecular structure and properties.
Properties
Molecular Formula |
C3H6F2O2 |
|---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
1,1-difluoropropane-2,2-diol |
InChI |
InChI=1S/C3H6F2O2/c1-3(6,7)2(4)5/h2,6-7H,1H3 |
InChI Key |
UTCVPSPEEGOCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


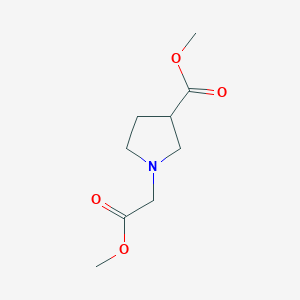
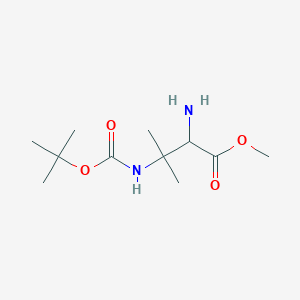
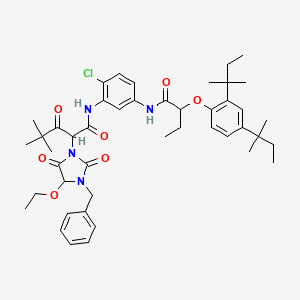
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)

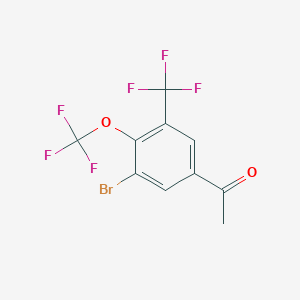
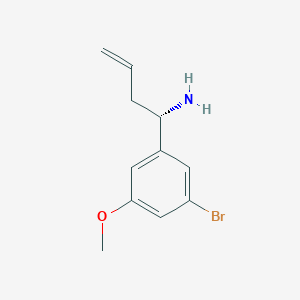
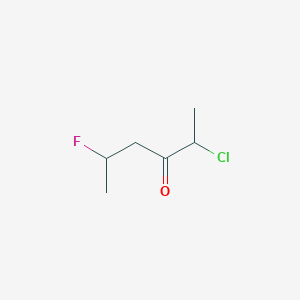
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)


